Tetrathietane
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Description
Cyclotetrasulfur is a tetraatomic sulfur.
Scientific Research Applications
Quinoidal Oligothiophenes
Tetracyano quinoidal oligothiophenes, related to tetrathietane, have been extensively studied for their semiconducting properties in organic electronics. These materials, owing to their diradical properties and unconventional electronic structure, show promise as multifunctional materials (Casado, Ortiz, & Navarrete, 2012).
Tetrathia[22]annulene in Organic Semiconductors
Derivatives of tetrathia[22]annulene, a compound related to tetrathietane, exhibit high mobilities in thin-film field-effect transistors. The relationship between molecular structure and transport properties of these macrocyclic molecules has been a subject of research, combining experimental and theoretical investigations (Zhang et al., 2013).
Pyrrolo-Tetrathiafulvalenes in Chemistry
Pyrrolo-tetrathiafulvalenes, a variant of tetrathietane, have been utilized in macrocyclic, molecular, and supramolecular chemistry. Their incorporation into various systems marks significant advancement in synthetic tetrathiafulvalene chemistry (Jeppesen & Becher, 2003).
Photostable Fluorescent Bioprobe
A tetraphenylethene derivative, related to tetrathietane, has been synthesized for mitochondrion imaging. Its high specificity and photostability enable real-time monitoring of mitophagy (Zhang et al., 2015).
Tetrathiofulvalene in Mass Spectrometry
Tetrathiofulvalene compounds, key components of charge-transfer complexes, have been characterized using mass spectrometry. This method proves effective for compounds that are otherwise challenging to characterize (Xiong et al., 2001).
Tetrathiafulvalene in Supramolecular Chemistry
Tetrathiafulvalene, closely related to tetrathietane, is used in supramolecular systems, particularly for its electron-donating character. Its applications range from optoelectronic materials to molecular machines (Jana et al., 2018).
Tetrathiafulvalene as Organic Metal
The synthesis and significance of tetrathiafulvalene in developing electrically conducting materials, a field related to tetrathietane, highlight its importance in molecular electronics (Martín, 2013).
Tetrathiafulvalene in Field-Effect Transistors
Tetrathiafulvalene's use in organic field-effect transistors, due to its semiconducting properties, exemplifies its importance in organic electronics (Jiang et al., 2014).
Dithiafulvenyl-Functionalized Materials
Dithiafulvenyl, a component of tetrathiafulvalene, serves as an organic electron donor in advanced organic electronic and optoelectronic materials (Abdollahi & Zhao, 2020).
properties
CAS RN |
19269-85-3 |
---|---|
Product Name |
Tetrathietane |
Molecular Formula |
S4 |
Molecular Weight |
128.3 g/mol |
IUPAC Name |
tetrathietane |
InChI |
InChI=1S/S4/c1-2-4-3-1 |
InChI Key |
NWWQJUISNMIVLJ-UHFFFAOYSA-N |
SMILES |
S1SSS1 |
Canonical SMILES |
S1SSS1 |
Other CAS RN |
19269-85-3 |
Origin of Product |
United States |
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